![molecular formula C18H11NO3 B2779298 6-Hydroxy-2-(4-quinolylmethylene)benzo[b]furan-3-one CAS No. 929339-07-1](/img/structure/B2779298.png)
6-Hydroxy-2-(4-quinolylmethylene)benzo[b]furan-3-one
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Description
Scientific Research Applications
Chemosensing Applications
- Tautomeric Crown-Containing Chemosensors : Crown-containing arylimines, including derivatives related to 6-Hydroxy-2-(4-quinolylmethylene)benzo[b]furan-3-one, have been synthesized and studied for their spectral, luminescent, and complexing properties. These compounds exhibit tautomeric equilibria between benzenoid and quinoid forms, making them effective fluorescent tautomeric chemosensors for Mg2+, Ca2+, and Ba2+ ions, showcasing diagnostic changes in absorption and emission spectra (Dubonosov et al., 2008).
Anticancer and Antiangiogenic Activity
- Novel 3-Arylaminobenzofuran Derivatives : A series of compounds, similar in structure to 6-Hydroxy-2-(4-quinolylmethylene)benzo[b]furan-3-one, exhibited significant antiproliferative activity against cancer cells. The most promising compound showed potent vascular disrupting properties and antitumor activity in murine models, indicating the potential for therapeutic applications (Romagnoli et al., 2015).
Material Science Applications
- Synthesis of Functionalized Compounds : Research has developed methods for the synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones, utilizing green, catalyst-free, and solvent-free conditions. These methodologies offer an efficient and economical route for producing compounds with potential applications in material science (Kumar et al., 2015).
Electrochemical Properties
- Antineoplastic Furanquinones : The electrochemical properties of benzo[b]naphtho[2,3-d]furan-6,11-dione derivatives, related to the compound of interest, have been investigated. These studies suggest a correlation between reduction potential and inhibitory activity against various cancer cell lines, highlighting their potential as therapeutic agents (Crawford et al., 1996).
properties
IUPAC Name |
(2Z)-6-hydroxy-2-(quinolin-4-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-12-5-6-14-16(10-12)22-17(18(14)21)9-11-7-8-19-15-4-2-1-3-13(11)15/h1-10,20H/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDNZAYZPQLHRI-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=C3C(=O)C4=C(O3)C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-2-(4-quinolylmethylene)benzo[b]furan-3-one |
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